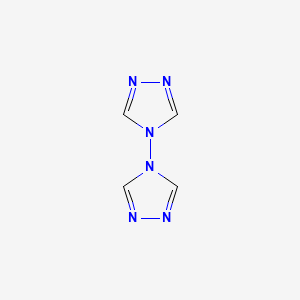

4,4'-Bi-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYNPUWAAJSGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342905 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16227-15-9 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Significance of the Bitriazole Scaffold

An In-depth Technical Guide to the Synthesis and Properties of 4,4'-Bi-4H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, renowned for its profound impact on medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in a plethora of pharmaceuticals, including widely used antifungal agents and targeted cancer therapies.[1][2] Beyond medicine, the high nitrogen content and structural rigidity of triazole-based compounds have positioned them as critical components in the development of advanced energetic materials, corrosion inhibitors, and functional polymers.[2][3]

This guide focuses on a specific, elegant derivative: This compound (BTR) . Comprising two 1,2,4-triazole rings directly linked by a nitrogen-nitrogen bond, BTR represents a unique molecular architecture. This linkage imparts distinct properties, particularly in terms of thermal stability and its potential as a bidentate bridging ligand in coordination chemistry. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of the synthesis, characterization, and fundamental properties of this intriguing molecule.

Part 1: Synthesis of this compound

The construction of the N(4)-N(4') bond between two triazole rings is a non-trivial synthetic challenge. The most effective reported method relies on a transamination and cyclization sequence, leveraging readily available precursors to build the bitriazole core.

The Core Synthetic Strategy: Transamination-Cyclization

The primary route to this compound involves the reaction between 4-amino-4H-1,2,4-triazole and N,N-dimethylformamide azine.[4] This strategy is elegant for several reasons:

-

Expertise & Causality:

-

4-Amino-4H-1,2,4-triazole: This starting material is ideal as it provides a pre-formed, stable triazole heterocycle with a nucleophilic amino group strategically positioned at the N-4 position, primed for bond formation.

-

N,N-Dimethylformamide Azine: This reagent serves as the precursor for the second triazole ring. Its structure is essentially a masked equivalent of a hydrazine derivative that, upon reaction, can cyclize to form the triazole. The dimethylamino groups are excellent leaving groups in this context, facilitating the key transamination step.

-

The reaction proceeds via a nucleophilic attack of the amino group from 4-amino-1,2,4-triazole onto the azine, displacing the dimethylamine moieties and subsequently cyclizing to form the second triazole ring and the crucial N-N linkage.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from literature procedures.[4] As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Amino-4H-1,2,4-triazole

-

N,N-Dimethylformamide azine dihydrochloride

-

Appropriate high-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-4H-1,2,4-triazole (1.0 eq) and N,N-dimethylformamide azine dihydrochloride (1.1 eq).

-

Solvent Addition: Add a suitable volume of solvent (e.g., DMF) to create a stirrable slurry.

-

Heating: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water. This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove any remaining solvent and salts.

-

Further wash the solid with cold ethanol to remove organic impurities.

-

Dry the purified product under vacuum to yield this compound as a solid. For higher purity, recrystallization from a suitable solvent system may be performed.

-

Trustworthiness Note: The success of this synthesis is contingent on driving the reaction to completion through sustained heating and effectively removing byproducts during the aqueous work-up. The choice of a high-boiling polar aprotic solvent is critical for solubilizing the starting materials and achieving the necessary reaction temperature.

Part 2: Physicochemical and Spectroscopic Properties

The unique N(4)-N(4') linkage and the dual-ring structure of BTR give rise to a distinct set of properties that are crucial for its application.

Summary of Core Properties

The following table summarizes key computed and experimental properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-(1,2,4-triazol-4-yl)-1,2,4-triazole | PubChem[5] |

| Molecular Formula | C₄H₄N₆ | PubChem[5] |

| Molecular Weight | 136.12 g/mol | PubChem[5] |

| CAS Number | 16227-15-9 | PubChem[5] |

| Appearance | Typically a white to off-white solid | General Observation |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

Structural and Thermal Properties

Crystal Structure: Single-crystal X-ray diffraction analysis of BTR derivatives reveals critical structural features. The parent molecule, BTR, has a fascinating conformation where the two triazole rings are nearly perpendicular to each other.[4] This twisted arrangement is a direct consequence of minimizing the steric hindrance between the rings, which has significant implications for how the molecule packs in a solid state and interacts with other molecules. The crystal packing is further stabilized by aromatic π-π stacking interactions between adjacent molecules.[4]

Spectroscopic Characterization

Confirming the identity and purity of synthesized BTR requires a suite of spectroscopic techniques.

-

¹H NMR: Due to the molecule's symmetry, the four C-H protons on the two triazole rings are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically in the aromatic region (δ 8.0-9.0 ppm).

-

¹³C NMR: Similarly, the two distinct carbon environments (the C-H and the N-C-N carbons, if distinguishable) would appear as characteristic signals in the ¹³C NMR spectrum.

-

FT-IR Spectroscopy: The infrared spectrum would show characteristic absorption bands corresponding to the C-H stretching of the aromatic ring, C=N and N-N stretching vibrations within the triazole rings, and ring deformation modes.[8][9]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the elemental composition. It provides a highly accurate mass measurement of the molecular ion [M+H]⁺, which can be matched to the calculated exact mass of C₄H₅N₆⁺ to unambiguously verify the product's identity.[4]

Part 3: Experimental and Analytical Workflow

A robust workflow is essential to ensure the reliable synthesis and validation of this compound. This process integrates synthesis, purification, and multi-faceted characterization to provide a self-validating system.

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H4N6 | CID 585785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

chemical structure of 4,4'-Bi-4H-1,2,4-triazole

An In-depth Technical Guide to the Chemical Structure of 4,4'-Bi-4H-1,2,4-triazole

Introduction

This compound, a heterocyclic compound with the molecular formula C₄H₄N₆, is a molecule of significant interest in the fields of coordination chemistry and materials science.[1][2] Its structure, composed of two 4H-1,2,4-triazole rings linked by a nitrogen-nitrogen bond, imparts unique properties that make it a valuable building block, particularly as a ligand in the synthesis of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of its chemical structure, synthesis, and key characteristics relevant to researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

The fundamental structure of this compound consists of two planar five-membered triazole rings connected at the 4-position nitrogen atoms. This linkage allows for rotational freedom, leading to various possible conformations in the solid state and in solution.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₄N₆ | |

| Molar Mass | 136.12 g/mol | |

| CAS Number | 16227-15-9 | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents | General knowledge |

The presence of multiple nitrogen atoms makes the triazole rings electron-rich and capable of coordinating to metal ions, acting as a bidentate or bridging ligand. The specific geometry and electronic nature of the N-N linkage between the rings play a crucial role in determining the structure and properties of the resulting coordination polymers and MOFs.

Below is a diagram illustrating the .

Caption: A generalized workflow for the synthesis of a Metal-Organic Framework.

Conclusion

This compound is a structurally intriguing and synthetically accessible molecule with significant utility in the construction of advanced materials. Its unique arrangement of two linked triazole rings provides a versatile platform for the design of novel coordination polymers and MOFs with tailored properties. This guide has provided a detailed overview of its chemical structure, a robust synthesis protocol, and an outline of its key applications, offering a valuable resource for researchers in the field.

References

-

PubChem. This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,4'-Bi-4H-1,2,4-triazole (CAS: 16227-15-9)

This guide provides a comprehensive technical overview of 4,4'-Bi-4H-1,2,4-triazole, a versatile nitrogen-rich heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this molecule.

Introduction and Molecular Overview

This compound, with the CAS number 16227-15-9, is a bitriazole system where two 1,2,4-triazole rings are linked through a nitrogen-nitrogen bond at the 4-position. This unique structural motif imparts a high nitrogen content and a rigid, planar geometry, making it a molecule of significant interest in the fields of coordination chemistry, materials science, and energetic materials research.[1] Its ability to act as a bidentate ligand has led to its use in the synthesis of metal-organic frameworks (MOFs).[1]

Below is a visual representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 16227-15-9 | N/A |

| Molecular Formula | C₄H₄N₆ | [1] |

| Molecular Weight | 136.12 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Nitrogen Content | 61.74% | N/A |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be achieved through a transamination reaction. This approach offers a direct and efficient route to the desired product. The key starting materials are 4-amino-1,2,4-triazole and N,N-dimethylformamide azine dihydrochloride.[2]

Synthesis of N,N-Dimethylformamide Azine Dihydrochloride (Precursor)

N,N-Dimethylformamide azine dihydrochloride is a crucial precursor that is not always commercially available and may need to be synthesized in-house.[3][4][5] It can be prepared by treating hydrazine or N,N'-diacylhydrazines with thionyl chloride in dimethylformamide.[2]

Synthesis of this compound

The core of the synthesis involves the reaction of 4-amino-1,2,4-triazole with N,N-dimethylformamide azine dihydrochloride.[2]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-1,2,4-triazole (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Azine: To the stirred solution, add N,N-dimethylformamide azine dihydrochloride (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and byproducts. Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier, and its ability to dissolve the reactants.

-

Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion and minimize side reactions.

-

Purification: Washing with a solvent in which the product has low solubility, like cold ethanol, is a standard and effective method for removing soluble impurities.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Crystal Structure

The definitive three-dimensional arrangement of atoms in the solid state is provided by single-crystal X-ray diffraction. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 276776 .[6][7][8][9] This data provides precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16][17]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A single sharp singlet in the aromatic region (δ 8.0-9.0 ppm), corresponding to the four equivalent C-H protons of the triazole rings. |

| ¹³C NMR | A single resonance in the aromatic region (δ 140-150 ppm), corresponding to the four equivalent C-H carbons of the triazole rings. |

| FT-IR (cm⁻¹) | - C-H stretching: ~3100-3000- C=N stretching: ~1600-1500- N-N stretching: ~1400-1300- Ring vibrations: ~1200-1000 |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 136- Fragmentation Pattern: Loss of N₂ (m/z = 108), followed by further fragmentation of the triazole rings.[18] |

Applications and Fields of Interest

The unique properties of this compound make it a valuable building block in several areas of chemical research.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The two triazole rings, with their available nitrogen lone pairs, allow this compound to act as a bridging ligand, connecting metal centers to form coordination polymers and MOFs.[1][19][20] These materials have potential applications in gas storage, catalysis, and sensing.

Energetic Materials

With a high nitrogen content of 61.74%, this compound is a precursor for the synthesis of high-energy-density materials. The nitrogen-rich structure leads to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are desirable characteristics for energetic compounds.

Safety and Handling

Table 3: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a molecule with significant potential, driven by its high nitrogen content and versatile coordination capabilities. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for confirming its identity and purity. Further exploration of its properties and applications is warranted and is expected to lead to new discoveries in materials science and energetic materials research.

References

- Sravya, G., et al. (2022).

- Zhang, L., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

- Butler, R. N., & O'Donoghue, D. A. (1981). Transaminations of NN-dimethylformamide azine. Journal of the Chemical Society C: Organic.

- Reddy, G. V., et al. (2024). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. ACS Organic & Inorganic Au.

- Reddy, G. V., et al. (2024). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. PubMed Central.

- Demirbas, N., et al. (2008).

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- Kaczorowska, K., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI.

- Krassowska-Swiebocka, B., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.

- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.

-

CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]

- Wang, Y., et al. (2020).

- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.

- Wang, Y., et al. (2020).

-

Cambridge Crystallographic Data Centre (CCDC). DATACC. Available from: [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]

- Goral, M., et al. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI.

-

CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available from: [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Available from: [Link]

-

Search - Access Structures. CCDC. Available from: [Link]

- Musgrave, T. R., & Mattson, C. (1968). Coordination chemistry of 4,4'-bipyridine. Semantic Scholar.

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Transaminations of NN-dimethylformamide azine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. N,N-DiMethylforMaMide Azine Dihydrochloride CAS#: 868670-46-6 [m.chemicalbook.com]

- 4. N,N-Dimethylformamide Azine Dihydrochloride | CymitQuimica [cymitquimica.com]

- 5. N,N-DiMethylforMaMide Azine Dihydrochloride | 868670-46-6 [chemicalbook.com]

- 6. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 7. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 8. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. rsc.org [rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. semanticscholar.org [semanticscholar.org]

molecular weight of 4,4'-Bi-4H-1,2,4-triazole

An In-depth Technical Guide on the Core Physicochemical Properties of 4,4'-Bi-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive examination of this compound (BTR), a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. The central focus of this document is the precise determination and verification of its molecular weight. We will delve into the theoretical calculation derived from its molecular formula and substantiate this with practical, field-proven experimental methodologies, primarily high-resolution mass spectrometry. Furthermore, this guide presents a holistic view by including representative protocols for its synthesis and multi-platform structural characterization, underscoring the synergy between synthesis and analysis in ensuring compound identity. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's fundamental properties for applications ranging from the synthesis of metal-organic frameworks (MOFs) to its use as a scaffold in novel chemical entities.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, have established it as a cornerstone in the design of a wide array of bioactive agents.[2] Marketed drugs incorporating this moiety span a vast therapeutic landscape, including the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer drug Anastrozole.[2][3] Beyond medicine, 1,2,4-triazole derivatives are employed as corrosion inhibitors, herbicides, and advanced polymers.[1][4][5]

This compound (BTR) is a dimeric form of this critical scaffold, linked via a nitrogen-nitrogen bond. This linkage creates a symmetric, bidentate ligand capable of coordinating with metal ions, making it a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs).[6] For any of these applications, an unambiguous understanding of the molecule's fundamental physicochemical properties is not merely academic—it is a prerequisite for reproducible, high-fidelity research and development. The most fundamental of these properties is the molecular weight, which serves as the basis for all stoichiometric calculations, analytical quantitation, and formulation development.

Core Physicochemical Properties of this compound

The identity of a chemical compound is established by a unique set of identifiers and properties. For this compound, these are summarized below.

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

All quantitative data for this compound has been consolidated from authoritative chemical databases for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₆ | [6][7] |

| Average Molecular Weight | 136.12 g/mol | [7] |

| Monoisotopic Mass | 136.04974415 Da | [7] |

| CAS Number | 16227-15-9 | [6][7] |

| Common Synonyms | BTR; 4,4'-Bis(1,2,4-triazole); 4,4'-Azo-1,2,4-triazole | [6] |

Elucidation of Molecular Weight: From Theory to Practice

The molecular weight presented in the table is not a single, arbitrary number. It is a precisely determined value, derived from the atomic composition of the molecule and confirmed through sophisticated analytical instrumentation. Understanding this process is key to appreciating the certainty with which we identify and quantify this compound.

Theoretical Calculation

The average molecular weight is calculated using the standard atomic weights of its constituent elements, which are weighted averages of the natural abundances of their isotopes.

-

Formula: C₄H₄N₆

-

Calculation:

-

(4 × Atomic Weight of Carbon) + (4 × Atomic Weight of Hydrogen) + (6 × Atomic Weight of Nitrogen)

-

(4 × 12.011) + (4 × 1.008) + (6 × 14.007) = 48.044 + 4.032 + 84.042 = 136.118 g/mol

-

This value, often rounded to 136.12 g/mol , is used for routine laboratory work, such as preparing solutions of a specific molarity.

In contrast, the monoisotopic mass (136.0497 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁴N). This value is paramount in high-resolution mass spectrometry, where instruments are capable of distinguishing between molecules with minute mass differences.

Experimental Verification via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct experimental validation of the calculated mass.

Causality Behind Method Selection: For a polar, nitrogen-rich heterocyclic compound like BTR, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. It imparts a charge to the analyte molecule in solution with minimal fragmentation, allowing for the clear observation of the molecular ion.

Expected Outcome: In positive-ion ESI-MS, BTR is expected to be protonated to form the [M+H]⁺ adduct. The instrument would therefore detect an ion with an m/z value corresponding to its monoisotopic mass plus the mass of a proton:

-

136.0497 Da (M) + 1.0073 Da (H⁺) = 137.0570 Da

The detection of a high-intensity signal at this precise m/z value, with an isotopic pattern that matches the C₄H₄N₆ formula, provides unequivocal confirmation of the compound's elemental composition and, therefore, its molecular weight. Notably, GC-MS data for this compound also shows a molecular ion peak at m/z 136, corresponding to the radical cation [M]⁺•, further validating its mass.[7]

Experimental Workflow: Mass Spectrometry Analysis

Caption: Generalized workflow for ESI-Mass Spectrometry analysis.

Synthesis and Comprehensive Structural Confirmation

A self-validating system requires that the compound being analyzed is pure and structurally correct. Therefore, a discussion of its molecular weight is incomplete without addressing its synthesis and the suite of analytical techniques used to confirm its structure.

Representative Synthesis Protocol: Oxidative Coupling

While various methods exist for forming 1,2,4-triazole systems, a common strategy for creating N-N linked bi-heterocycles is through oxidative coupling.[8][9] The following protocol is a representative example.

Principle: This protocol utilizes a mild oxidizing agent to facilitate the formation of a nitrogen-nitrogen bond between two molecules of 4H-1,2,4-triazole. The base is crucial for deprotonating the triazole, generating the nucleophilic triazolate anion required for the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4H-1,2,4-triazole (2.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Reagent Addition: Stir the suspension vigorously at room temperature. Slowly add a solution of an oxidizing agent (e.g., iodine, I₂, 1.1 equiv.) dissolved in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Quench any remaining oxidant by washing the filtrate with an aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Multi-Platform Characterization

To ensure the product of the synthesis is indeed this compound, and thus has a molecular weight of 136.12 g/mol , multiple spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's C₂h symmetry, all four C-H protons are chemically equivalent. This results in a single, sharp singlet in the proton NMR spectrum, typically in the aromatic region (~8.0-9.0 ppm). The integration of this peak would correspond to 4 protons.

-

¹³C NMR: Similarly, the four carbon atoms are also equivalent. The ¹³C NMR spectrum would display a single signal, confirming the high degree of symmetry in the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. The spectrum of BTR would be expected to show characteristic absorption bands for C-H stretching, C=N stretching within the triazole ring, and N-N stretching vibrations. The absence of an N-H stretching band (typically >3100 cm⁻¹) would confirm the 4,4'-linkage.

Integrated Workflow: From Synthesis to Verified Compound

Caption: Integrated workflow for the synthesis and characterization of BTR.

Significance in Research and Drug Development

An accurately determined molecular weight is indispensable for the effective application of this compound in a scientific context.

-

Stoichiometric Precision: In materials science, BTR is used as a linker to construct MOFs.[6] The synthesis of these crystalline materials requires precise molar ratios of the organic linker to the metal salt. An incorrect molecular weight would lead to flawed stoichiometry, preventing the formation of the desired framework and resulting in wasted resources and time.

-

Quantitative Analysis: In drug discovery and development, related triazole-containing compounds are often quantified in biological matrices (e.g., plasma) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Accurate molecular weight is essential for setting up the instrument to monitor the correct m/z, ensuring the assay is both specific and sensitive.

-

Quality Control and Identity: For any chemical supplier or research lab, the molecular weight serves as a critical quality control parameter. A batch of synthesized compound that fails to produce the correct molecular ion in a mass spectrum is immediately flagged as either impure or incorrectly identified, preventing its use in further experiments.

Conclusion

The is 136.12 g/mol . This value is rooted in its molecular formula, C₄H₄N₆, and is definitively confirmed by mass spectrometry, which identifies its monoisotopic mass with high precision. This guide has demonstrated that this single numerical value is the culmination of a rigorous process of theoretical calculation, experimental verification, and comprehensive structural characterization. For the researchers, scientists, and drug development professionals who work with this and related compounds, a firm grasp of this fundamental property is the bedrock upon which successful and reproducible science is built.

References

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]

-

Lingappa, M., Guruswamy, V., & Bantal, V. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Chemical Methodologies, 5(1), 75-84. Retrieved from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(17), 3928. Retrieved from [Link]

-

Senczyszyn, J., Nitek, W., & Kwiecień, H. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Pharmaceuticals. Retrieved from [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (2020). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2014). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-triazolo-1,3,4-thiadiazole Derivatives. UTAR Institutional Repository. Retrieved from [Link]

Sources

- 1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. This compound | C4H4N6 | CID 585785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4'-Bi-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of 4,4'-Bi-4H-1,2,4-triazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their solid-state structures is paramount for the rational design of new therapeutic agents and functional materials. This document moves beyond a simple recitation of methods to provide insights into the causality of experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and reproducibility.

The Strategic Importance of Crystal Structure Analysis in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's fundamental physicochemical properties. For active pharmaceutical ingredients (APIs), these properties, including solubility, dissolution rate, stability, and bioavailability, are critically important. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] The ability of these compounds to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, leads to diverse crystal packing arrangements.

Furthermore, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is particularly relevant for 1,2,4-triazole derivatives.[2][3][4] Different polymorphs can exhibit distinct physical, chemical, and biological properties, which can have profound implications for a drug's efficacy and stability.[2][3] Therefore, a comprehensive crystal structure analysis is not merely a characterization step but a cornerstone of rational drug design and development.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound and its derivatives typically involves the cyclization of appropriate precursors. Below is a detailed protocol for the synthesis of the parent this compound, which can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 1,2,4-triazoles.[5][6]

Materials:

-

4-Amino-4H-1,2,4-triazole

-

Formic acid (98-100%)

-

Hydrazine hydrate (80-100%)

-

Isopropanol

Procedure:

-

Preparation of 4-amino-1,2,4-(4H)triazole (if not commercially available):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 91% formic acid (7.05 mol) to a mixture of 100% hydrazine hydrate (7.19 mol) and an acidic ion exchange resin (42 g).[7]

-

Control the addition rate to maintain the reaction temperature below 105°C.[7]

-

After the addition is complete, heat the mixture to distill off water until the reaction temperature reaches 150°C.[7]

-

Maintain the reaction at 150°C for 6 hours.[7]

-

Cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.[7]

-

Separate the isopropanol solution from the resin while hot (75-80°C).[7]

-

Cool the isopropanol solution to induce precipitation of 4-amino-1,2,4-(4H)triazole.[7]

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry.

-

-

Synthesis of this compound:

-

Alternatively, synthesis can proceed via the reaction of a diacylhydrazine with an appropriate amine.[6]

Causality of Experimental Choices:

-

The use of an acidic ion exchange resin provides a solid-phase catalyst that is easily separable from the reaction mixture, simplifying purification.[7][8]

-

The controlled addition of formic acid to hydrazine hydrate is crucial to manage the exothermic nature of the reaction.

-

Distillation of water drives the cyclization reaction to completion.

-

Recrystallization from isopropanol is an effective method for purifying the 4-amino-4H-1,2,4-triazole intermediate.

Crystallization of this compound Derivatives: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of crystallization method and solvent is critical and often requires empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: This is the most common and straightforward method. The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. This technique has been successfully used for N-rich triazole compounds.[2]

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a sealed container with a vial of a more volatile "poor" solvent. The vapor of the poor solvent diffuses into the solution of the compound, inducing crystallization.

-

Cooling Crystallization: A saturated or near-saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the this compound derivative in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene). A good solvent for slow evaporation is one in which the compound has moderate solubility.

-

Preparation of the Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of the cold crystallization solvent and allow them to air dry.

X-ray Diffraction Analysis: From Diffraction Pattern to Molecular Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9]

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing and Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Common Crystallographic Challenges with N-Heterocyclic Compounds:

-

Twinning: Merohedral twinning is a common issue where the crystal lattice of two or more domains is superimposable by a symmetry operation that is not a symmetry operation of the single crystal.[10] This can lead to difficulties in structure solution and refinement.[10] Careful analysis of the diffraction data using software like phenix.xtriage can help identify and handle twinning.[10]

-

Disorder: Molecules or parts of molecules may occupy multiple positions in the crystal lattice, leading to crystallographic disorder. This is particularly common for flexible side chains.

-

Polymorphism: As previously mentioned, 1,2,4-triazole derivatives can exhibit polymorphism.[2][3][4] It is crucial to ensure that the analyzed crystal is representative of the bulk material, which can be confirmed using powder X-ray diffraction (PXRD).[3]

Interpreting the Crystal Structure: From Bond Lengths to Supramolecular Architecture

The final crystal structure provides a wealth of information beyond simple atomic connectivity.

Key Crystallographic Parameters for a Representative this compound Derivative

The following table presents typical crystallographic data for a derivative of the title compound, 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.

| Parameter | Value |

| Chemical Formula | C₄H₆N₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.152(2) |

| b (Å) | 11.893(4) |

| c (Å) | 8.868(3) |

| β (°) | 110.13(3) |

| Volume (ų) | 708.3(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.503 |

| R-factor (%) | 3.4 |

Data obtained from a representative structure of a closely related derivative.

Analysis of Intermolecular Interactions:

The crystal packing of this compound derivatives is often dominated by a network of non-covalent interactions.

Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.

-

Hydrogen Bonding: The presence of nitrogen atoms in the triazole rings and potentially other functional groups makes these molecules excellent hydrogen bond donors and acceptors. N-H...N and C-H...N hydrogen bonds are commonly observed and play a crucial role in the formation of supramolecular assemblies.[11]

-

π-π Stacking: The aromatic triazole rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. These interactions are often observed in nitrogen-rich heterocyclic compounds.[11]

-

van der Waals Forces: These weaker, non-specific interactions are also present and contribute to the overall crystal packing.

Structure-Property Relationships: The Impact of Crystal Packing on Function

The insights gained from crystal structure analysis are directly applicable to understanding and predicting the properties of this compound derivatives.

Influence on Physicochemical Properties:

-

Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions in the crystal lattice directly affect the energy required to break the lattice and dissolve the compound. For instance, cocrystallization of the triazole drug itraconazole with dicarboxylic acids has been shown to significantly enhance its solubility and dissolution rate by altering the crystal packing and introducing new hydrogen bonding motifs.[12]

-

Stability: Different polymorphs can have different thermodynamic stabilities. Understanding the crystal packing can help in identifying the most stable form of a drug, which is crucial for its shelf life and formulation.[2][3]

Correlation with Biological Activity:

The conformation of a molecule in the solid state can provide insights into its bioactive conformation. Furthermore, quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazole derivatives have shown that electronic parameters, molecular volume, and hydrophobicity, which are influenced by the crystal packing, are correlated with their biological activity.[13] For example, the introduction of electron-withdrawing groups can enhance the antifungal activity of some triazole derivatives.[13]

Conclusion: A Holistic Approach to Crystal Structure Analysis

The crystal structure analysis of this compound derivatives is a multifaceted process that requires a synergistic approach, integrating synthesis, crystallization, and X-ray diffraction. This guide has provided a framework for conducting these studies with scientific rigor, emphasizing the importance of understanding the underlying principles and potential challenges. By elucidating the intricate relationship between molecular structure, crystal packing, and physicochemical and biological properties, researchers can accelerate the discovery and development of novel and effective drugs and materials based on this important class of compounds.

References

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). International Journal of Modern T렌드 in Engineering and Research. [Link]

- Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(4), 2631.

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Zenodo. [Link]

-

Remenar, J. F., Morissette, S. L., & Peterson, M. L. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids. Journal of the American Chemical Society, 125(28), 8456–8457. [Link]

-

Fries, M., & Bolte, M. (2015). Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. Crystal Growth & Design, 15(10), 4896-4907. [Link]

-

Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. (n.d.). National Institute of Child Health and Human Development. [Link]

-

Remenar, J. F., Morissette, S. L., Peterson, M. L., Moulton, B., MacPhee, J. M., Guzmán, H. R., & Almarsson, Ö. (2003). Crystal engineering of novel cocrystals of a triazole drug with 1,4-dicarboxylic acids. Journal of the American Chemical Society, 125(28), 8456–8457. [Link]

-

Zhang, J., Zhang, S., & Zhang, Y. (1999). Study of 3D-quantitative structure–activity relationship on a set of 1,2,4-triazole compounds. Journal of Molecular Structure: THEOCHEM, 491(1-3), 225-231. [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1993).

-

Das, P., Rao, G. B. D., Mandal, K., & Seth, S. K. (2021). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 21(9), 5038-5054. [Link]

-

Twinning | Crystal Structure, Atomic Arrangement & Symmetry. (n.d.). Britannica. [Link]

-

Medebielle, M., Ait-Mohand, S., Burkhard, J. A., Cumin, F., Vedsø, P., & Wellenzohn, B. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159. [Link]

-

Process for the synthesis of 4-amino-1,2,4-\4H-triazole derivatives. (1993). European Patent Office. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]

-

Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Bouamrane, S., Khaldan, A., Maghat, H., & Aziz, M. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

-

Twinning and other pathologies. (2013). MRC Laboratory of Molecular Biology. [Link]

-

Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. (2017). SpringerLink. [Link]

-

Parsons, J., & Rupp, B. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 1607, 391–423. [Link]

-

Chawla, G., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105085. [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]

-

Kinzhybalo, V. V., et al. (2021). Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. Molecules, 26(18), 5619. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijmtlm.org [ijmtlm.org]

- 3. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. data.epo.org [data.epo.org]

- 8. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 9. Novel cocrystals of itraconazole: Insights from phase diagrams, formation thermodynamics and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal engineering of novel cocrystals of a triazole drug with 1,4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

spectroscopic characterization of 4,4'-Bi-4H-1,2,4-triazole

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bi-4H-1,2,4-triazole

Authored by Gemini, Senior Application Scientist

Foreword: The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique structural and electronic properties. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention. This guide focuses on this compound, a symmetric bitriazole system with potential applications as a ligand in coordination chemistry, a precursor for energetic materials, and a building block in medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its identification, quality control, and the elucidation of its behavior in various applications.

This document provides a comprehensive overview of the . In light of the limited availability of published experimental spectra for this specific molecule, this guide leverages its known crystal structure data from the Cambridge Crystallographic Data Centre (CCDC) as a foundation for high-fidelity computational predictions of its spectroscopic properties. This approach, which combines experimental structural data with theoretical calculations, provides a robust and scientifically valid framework for understanding the molecule's characteristics.

Molecular Structure and Synthesis

This compound (CAS: 16227-15-9, Molecular Formula: C₄H₄N₆) is a planar, symmetric molecule composed of two 4H-1,2,4-triazole rings linked by a nitrogen-nitrogen single bond.

Proposed Synthesis

While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common and effective route to N-N linked bitriazoles involves the oxidative coupling of N-amino triazoles. A plausible synthesis for this compound starts from 4-amino-4H-1,2,4-triazole.

Protocol:

-

Dissolve 4-amino-4H-1,2,4-triazole in a suitable solvent (e.g., acetone or acetic acid).

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or lead tetraacetate (Pb(OAc)₄), to the solution at a controlled temperature (often at or below room temperature).

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

-

Quench the reaction, if necessary, and filter off any solid byproducts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

This method relies on the oxidation of the amino group, leading to the formation of a nitrogen-centered radical which then dimerizes. The choice of oxidizing agent and reaction conditions is crucial to optimize the yield and minimize side reactions.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography and is available in the Cambridge Structural Database (CSD) under the deposition number 276776 . This experimental data provides the most accurate representation of the molecule's geometry in the solid state and serves as the basis for the theoretical calculations in this guide.

| Parameter | Value |

| CCDC Deposition No. | 276776 |

| Empirical Formula | C₄H₄N₆ |

| Formula Weight | 136.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.791(1) |

| b (Å) | 9.774(1) |

| c (Å) | 7.593(1) |

| β (°) | 101.43(1) |

| Volume (ų) | 275.3(1) |

| Z | 2 |

Computational Methodology

Due to the scarcity of published experimental spectroscopic data, the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra presented herein have been predicted using computational quantum chemistry methods. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, starting from the crystallographic information file (CIF).

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

FT-IR Spectrum: Vibrational frequencies were calculated at the same level of theory. The predicted frequencies are typically scaled by an empirical factor to better match experimental values.

-

UV-Vis Spectrum: Electronic transitions were predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very simple due to the molecule's high degree of symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.5 - 9.0 | Singlet | C-H protons of the triazole rings |

Interpretation: The two triazole rings are chemically equivalent, and within each ring, the two C-H protons are also equivalent due to the plane of symmetry. This results in a single signal for all four protons. The predicted downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings, such as 1,2,4-triazole.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show a single signal for the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-H carbons of the triazole rings |

Interpretation: All four carbon atoms in the molecule are in identical chemical environments, leading to a single resonance. The predicted chemical shift is in the typical range for carbon atoms in heteroaromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~ 3100 - 3150 | C-H stretching |

| ~ 1500 - 1600 | C=N stretching and ring stretching |

| ~ 1400 - 1500 | N-N stretching and ring deformation |

| ~ 1200 - 1300 | C-H in-plane bending |

| ~ 900 - 1000 | Ring breathing modes |

| ~ 800 - 900 | C-H out-of-plane bending |

Interpretation: The FT-IR spectrum is expected to be dominated by vibrations of the triazole ring. The C-H stretching vibrations appear at high wavenumbers. The region between 1400 and 1600 cm⁻¹ will contain a series of characteristic bands corresponding to the stretching of the C=N and N-N bonds within the heterocyclic rings. The lower frequency region will show absorptions due to various bending and ring deformation modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~ 230 - 250 | Moderate to High | π → π |

| ~ 270 - 290 | Low to Moderate | n → π |

Interpretation: The UV-Vis spectrum is expected to show two main absorption bands. The more intense band at shorter wavelengths is attributed to a π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. A weaker absorption at longer wavelengths is likely due to an n → π* transition, where an electron from a non-bonding orbital on a nitrogen atom is promoted to an antibonding π* orbital.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Expected Molecular Ion: For a molecular formula of C₄H₄N₆, the exact mass is approximately 136.05 g/mol . In electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 137.06.

Proposed Fragmentation Pathway: The fragmentation of the N-N linked bitriazole is expected to proceed via cleavage of the central N-N bond, which is the weakest bond in the molecule.

| Predicted m/z | Proposed Fragment |

| 137.06 | [M+H]⁺ |

| 69.04 | [C₂H₃N₃]⁺ (Protonated triazole) |

| 68.03 | [C₂H₂N₃]⁺ (Triazole radical cation) |

Interpretation: The primary fragmentation event is the homolytic or heterolytic cleavage of the N4-N4' bond. This would result in the formation of a triazole radical cation or a protonated triazole molecule, both of which would be detected by the mass spectrometer. Further fragmentation of the individual triazole ring could also occur, but the cleavage of the inter-ring bond is expected to be the most dominant fragmentation pathway.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on a combination of experimental crystallographic data and high-level computational chemistry. The predicted ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, along with the proposed mass spectrometry fragmentation pathway, serve as a valuable reference for the identification and characterization of this compound in research and development settings. The presented methodologies and data offer a robust framework for scientists and drug development professionals working with this and related nitrogen-rich heterocyclic systems.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 276776. [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

-

Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224. [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-Depth Technical Guide to the Thermal Stability of 4,4'-Bi-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Molecular Integrity

In the landscape of pharmaceutical and materials science, the quest for novel molecular architectures with enhanced properties is relentless. Among these, nitrogen-rich heterocyclic compounds, such as 4,4'-Bi-4H-1,2,4-triazole, have garnered significant attention for their versatile applications, ranging from energetic materials to precursors for pharmacologically active agents. However, the viability of any new compound is fundamentally underpinned by its stability under various stress conditions. Thermal stability, in particular, is a critical parameter that dictates the synthesis, processing, storage, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive exploration of the thermal stability of the this compound core, drawing upon direct evidence from its derivatives and well-established analogues to construct a cohesive understanding of its thermal behavior.

The Architecture of this compound: A Structural Prelude to Stability

The molecule this compound consists of two 1,2,4-triazole rings linked by a nitrogen-nitrogen single bond between the 4-positions of each ring. This unique linkage imparts a distinct three-dimensional conformation where the two triazole rings are typically perpendicular to each other to minimize steric hindrance[1]. This spatial arrangement, coupled with the inherent aromaticity and high nitrogen content of the triazole rings, contributes significantly to the molecule's overall stability.

A foundational understanding of its synthesis is paramount for appreciating its thermal characteristics. A common and effective method for the preparation of this compound involves a transamination reaction.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound via transamination.

Probing Thermal Resilience: Insights from Derivatives

While direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the unsubstituted this compound are not extensively reported in publicly accessible literature, a wealth of information can be gleaned from the thermal behavior of its derivatives. The stability of these modified structures provides a strong indication of the inherent thermal robustness of the parent bitriazole framework.

| Derivative | Decomposition Temperature (°C) | Analytical Method | Reference |

| Tetraiodo-4,4'-bi-1,2,4-triazole | 275.40 | TGA | [1] |

| Tetraiodo-4,4'-bi-1,2,4-triazole | 338.35 | DSC | [1] |

| 3,3',5,5'-Tetraazido-4,4'-bis(1,2,4-triazole) | 125.39 (onset) | DSC/TGA | [1] |

| N-(2,4-dinitrophenyl)-3-nitro-1H-1,2,4-triazole | 348 | DTA | [1] |

| N-(2,4-dinitrophenyl)-3-azido-1H-1,2,4-triazole | 217 | DTA | [1] |

The data clearly indicates that the 4,4'-bi-1,2,4-triazole core can withstand significant thermal stress. For instance, the tetraiodo derivative only begins to decompose at 275.40 °C, suggesting that the core bistriazole structure is stable well beyond this temperature, as the C-I bonds are expected to be the most labile. The introduction of highly energetic azido groups, as in 3,3',5,5'-tetraazido-4,4'-bis(1,2,4-triazole), understandably lowers the onset of decomposition to 125.39 °C due to the inherent instability of the azide functional group[1]. Conversely, the dinitrophenyl-substituted nitro- and azido-triazoles exhibit decomposition peaks at 348 °C and 217 °C, respectively, further highlighting the thermal resilience of the triazole ring system itself[1].

Unraveling the Decomposition Pathway: A Mechanistic Analogy

To understand the likely thermal decomposition mechanism of this compound, we can draw a close analogy to the well-studied compound, 4,4'-azobis-1,2,4-triazole (ATRZ). ATRZ shares the same 4,4'-linked bistriazole structure, with the key difference being the azo (-N=N-) linkage instead of a direct N-N bond. The thermal decomposition of ATRZ has been thoroughly investigated, providing valuable insights into the fragmentation of this heterocyclic system.

Thermal analysis of ATRZ shows an exothermic decomposition process occurring in the temperature range of 270–330 °C[2]. Pyrolysis-gas chromatography-mass spectrometry (PY-GC/MS) studies have identified the primary decomposition products.

Proposed Thermal Decomposition Pathway of this compound

The decomposition of this compound is anticipated to proceed through a radical mechanism, initiated by the homolytic cleavage of the central N-N bond, which is generally the weakest bond in such molecules.

Sources

The Ascendant Bi-Triazole Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The bi-triazole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility, stemming from the unique physicochemical properties of the triazole ring, has propelled the development of a vast arsenal of biologically active agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of bi-triazole systems. We will delve into their significant antimicrobial, anticancer, and antiviral activities, offering field-proven insights into the rational design and experimental validation of these potent molecules. This document is intended to serve as a practical resource for researchers and drug development professionals, bridging the gap between theoretical knowledge and tangible laboratory application.

Introduction: The Triazole and Bi-Triazole Advantage in Medicinal Chemistry

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[1] Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as versatile building blocks in drug discovery.[1] The triazole ring is not merely a passive linker; its unique electronic properties, including the ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking, contribute significantly to the biological activity of the parent molecule.[2][3] These interactions facilitate strong and specific binding to biological targets like enzymes and receptors.[3] Furthermore, the triazole moiety is metabolically stable and generally exhibits low toxicity, making it an attractive feature in drug design.[1][4]

Bi-triazole systems, which feature two interconnected triazole rings, represent a significant advancement in harnessing the potential of this scaffold. The dimerization of triazole moieties can lead to enhanced biological activity, improved target selectivity, and the ability to overcome drug resistance mechanisms.[5] This guide will explore the diverse biological landscape of these fascinating molecular architectures.

A Spectrum of Biological Warfare: Key Activities of Bi-Triazole Systems

Bi-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide array of human diseases.[6]

Antimicrobial Activity: A Renewed Offensive Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bi-triazoles have shown significant promise in this arena, exhibiting potent activity against a range of bacteria and fungi.[7][8]

The most well-established therapeutic application of triazoles is in the treatment of fungal infections.[9] Commercially successful drugs like fluconazole and itraconazole are bis-triazole derivatives.[10]

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12][14]

Several bi-triazole derivatives have demonstrated potent antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][15] The incorporation of a triazole moiety can enhance the efficacy of existing antibacterial agents.[15] For instance, hybridization of 1,2,4-triazole with other antibacterial pharmacophores has yielded compounds with improved activity.[15] Some derivatives have been shown to interfere with biofilm formation, a key virulence factor in chronic infections.[16]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a critical area of research. Bi-triazoles have emerged as a promising class of compounds with diverse mechanisms of anticancer action.[5][17]

Mechanisms of Action: The anticancer effects of bi-triazoles are multifaceted and can include:

-

Induction of Apoptosis: Many bi-triazole derivatives have been shown to trigger programmed cell death in cancer cells.[18]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[18]

-

Inhibition of Angiogenesis: Some bi-triazoles can inhibit the formation of new blood vessels that supply nutrients to tumors.[5]

-

Enzyme Inhibition: They can target specific enzymes that are overexpressed in cancer cells, such as tubulin, leading to the disruption of microtubule dynamics and inhibition of cell division.[19][20]

-

G-quadruplex Stabilization: Certain bis-triazoles have been developed as G-quadruplex stabilizers, which can interfere with the replication of cancer cells.[18]

Antiviral Activity: Combating Viral Infections

Triazole and bi-triazole derivatives have demonstrated significant potential as antiviral agents against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[21][22][23] The triazole scaffold can be incorporated into both nucleoside and non-nucleoside inhibitors.[22] For instance, non-symmetric 1,3'-bitriazole derivatives have shown potent antiviral activity against the tobacco mosaic virus.[10]

Synthesis and Experimental Protocols: A Practical Guide